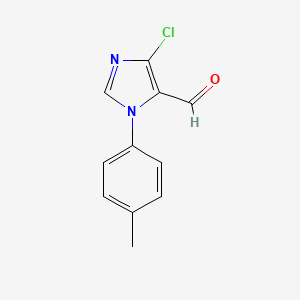

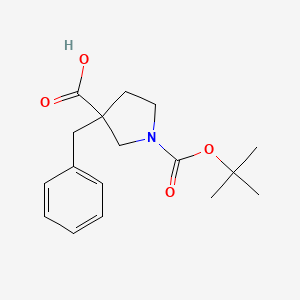

1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

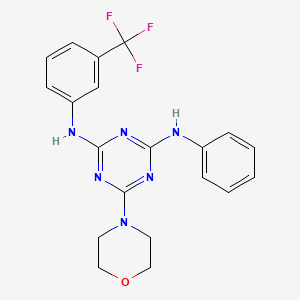

The compound "1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde" is a derivative of imidazole, which is a significant heterocyclic moiety found in many biologically active molecules. Imidazole derivatives, such as the one , are often used as building blocks in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and reagents. For instance, similar compounds like 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, which is a common method for formylating compounds to produce aldehydes . In another study, 4-methyl-1H-imidazole-5-carbaldehyde was used as a starting material and underwent derivatization at the N-1 position of the imidazole ring with different alkyl groups, leading to various imidazole derivatives .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be confirmed using techniques such as elemental analysis, 1H-NMR, and 13C-NMR. X-ray crystallography is also a powerful tool to determine the crystal structure, as seen in the study of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which revealed the coplanarity of the aldehydic fragment with the adjacent pyrazole ring .

Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions. For example, 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde was used to synthesize tricyclic heterocycles by substituting the chlorine atom with an unsaturated thiolate or alkoxide, followed by conversion of the aldehyde function into a 1,3-dipole, which then underwent intramolecular 1,3-dipolar cycloaddition reactions . This demonstrates the versatility of imidazole derivatives in constructing complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be studied through various spectroscopic and computational methods. For instance, the infrared spectrum, structural and optical properties, and molecular docking studies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated to determine the stability of the molecule and its potential for nonlinear optics and phosphodiesterase inhibitory activity . Similarly, the reactivity of the carbaldehyde group in 5-imidazole-carbaldehyde derivatives can be exploited for further chemical transformations .

Applications De Recherche Scientifique

Crystallography and Molecular Structure

The crystal structures of various imidazole derivatives have been extensively studied, providing insights into their molecular geometry and interactions. For instance, the crystal structure analysis of 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde (BCIC) and 2-n-Butyl-4-chloro-1 [(2'-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole (BCCI) revealed planar imidazole rings and specific orientations of substituent groups, highlighting the importance of such derivatives in understanding molecular conformations and potential interactions in larger molecular assemblies. These structures are stabilized by hydrogen bonds and van der Waals forces, indicating the potential for these compounds to participate in complex molecular frameworks (Ambalavanan et al., 2003).

Synthesis and Characterization

Imidazole derivatives, including those structurally related to 1-(4-Methylphenyl)-4-chloro-1H-imidazole-5-carbaldehyde, have been synthesized and characterized to explore their potential applications in medicinal chemistry and materials science. For example, the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents showcases the versatility of imidazole-related compounds in contributing to novel therapeutic agents. The compounds displayed a broad spectrum of antimicrobial activities, underscoring the significance of structural variations in imidazole derivatives for biological applications (Bhat et al., 2016).

Another study focused on the synthesis of new 4-Methyl-5-Imidazole Carbaldehyde Derivatives, starting from 4-methyl-1H-imidazole-5-carbaldehyde. This work not only expanded the chemical space of imidazole derivatives but also provided a foundation for the development of further biologically active compounds based on these core structures (Orhan et al., 2019).

Propriétés

IUPAC Name |

5-chloro-3-(4-methylphenyl)imidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)14-7-13-11(12)10(14)6-15/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGRWTCBSXEFLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=NC(=C2C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

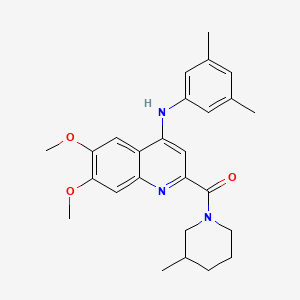

![12-(3,4-Dimethylbenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2511019.png)

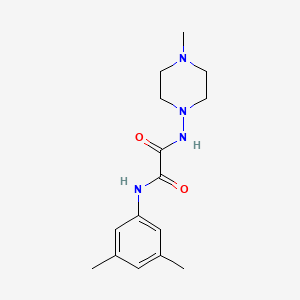

![N-[4-(acetylamino)phenyl]-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2511024.png)

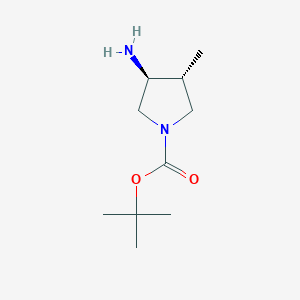

![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol](/img/structure/B2511032.png)

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone](/img/structure/B2511033.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide](/img/structure/B2511038.png)